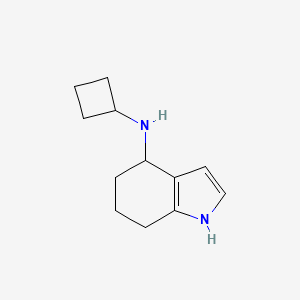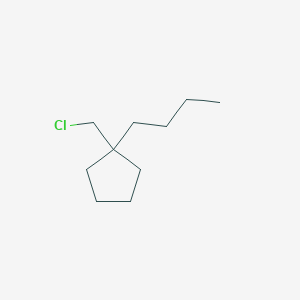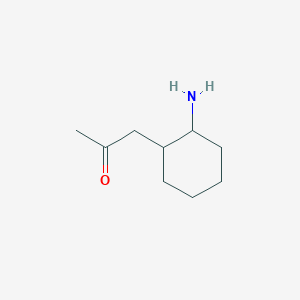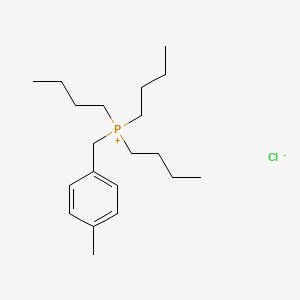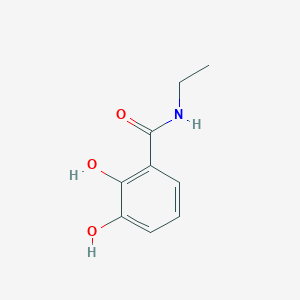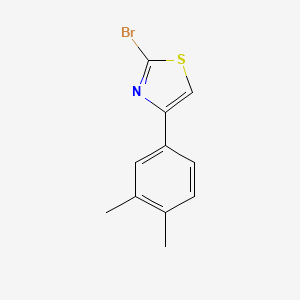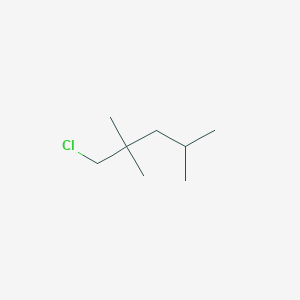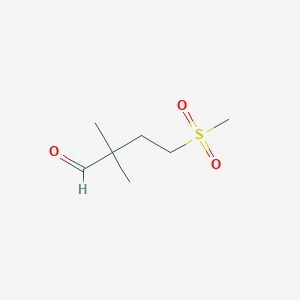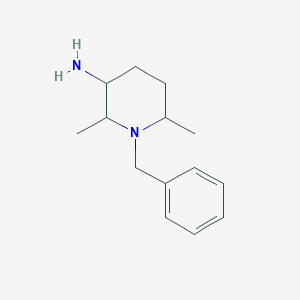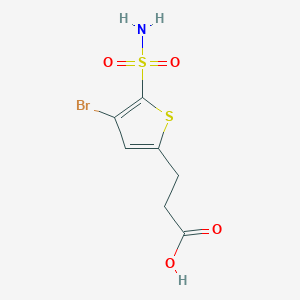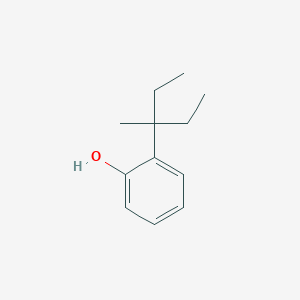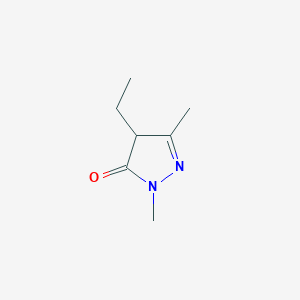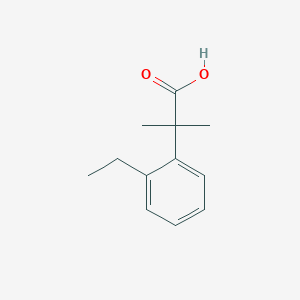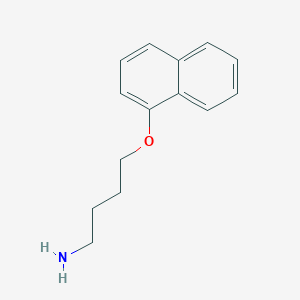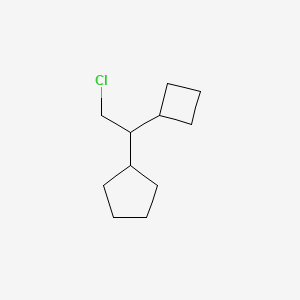
(2-Chloro-1-cyclobutylethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1-cyclobutylethyl)cyclopentane is a chemical compound with the molecular formula C₁₁H₁₉Cl. It is characterized by the presence of a cyclobutyl group attached to an ethyl chain, which is further connected to a cyclopentane ring with a chlorine atom. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-cyclobutylethyl)cyclopentane involves multiple steps, typically starting with the preparation of the cyclobutyl and cyclopentane intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is mainly used for research purposes. the synthesis generally follows similar principles to those used in laboratory settings, with an emphasis on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-cyclobutylethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atom or to alter the cyclobutyl and cyclopentane rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an amine derivative of the compound, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
(2-Chloro-1-cyclobutylethyl)cyclopentane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-1-cyclobutylethyl)cyclopentane involves its interaction with specific molecular targets. The chlorine atom and the cyclobutyl and cyclopentane rings play crucial roles in its reactivity and binding properties. The pathways involved in its mechanism of action are determined by the nature of the reactions it undergoes and the specific applications being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-1-cyclobutylethyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(2-Chloro-1-cyclobutylethyl)benzene: Contains a benzene ring instead of a cyclopentane ring.
(2-Chloro-1-cyclopropylethyl)cyclopentane: Features a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
(2-Chloro-1-cyclobutylethyl)cyclopentane is unique due to its specific combination of a cyclobutyl group and a cyclopentane ring with a chlorine atom. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
(2-chloro-1-cyclobutylethyl)cyclopentane |
InChI |
InChI=1S/C11H19Cl/c12-8-11(10-6-3-7-10)9-4-1-2-5-9/h9-11H,1-8H2 |
InChI Key |
KCEJFZFORAZVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CCl)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


